Cancer/testis antigen 1 (124-134)
Description
Overview of Cancer/Testis Antigens (CTAs) in Immunobiology
Cancer/Testis Antigens (CTAs) represent a unique class of proteins that have become a focal point in the field of tumor immunology. numberanalytics.com Their defining characteristic is a highly restricted expression pattern. In healthy adults, these antigens are typically found only in male germ cells within the testes. wikipedia.orgoncotarget.com However, they are aberrantly re-expressed in various types of malignant tumors, including but not limited to melanoma, lung cancer, bladder cancer, and liver cancer. numberanalytics.comwikipedia.org This tumor-specific expression makes them highly attractive targets for cancer therapies, as it minimizes the risk of targeting normal, healthy tissues, thereby reducing potential autoimmune responses. numberanalytics.comnih.gov
The expression of CTAs is often heterogeneous and can correlate with tumor progression and a poorer prognosis. numberanalytics.comwikipedia.org From an immunobiological standpoint, CTAs are capable of eliciting both humoral (antibody-based) and cellular (T-cell-based) immune responses in cancer patients. wikipedia.orgnih.gov The testes are considered an immune-privileged site, partly due to the blood-testis barrier and the lack of Human Leukocyte Antigen (HLA) class I expression on the surface of germ cells. wikipedia.org This prevents the immune system from developing tolerance to these antigens. Consequently, when CTAs are expressed by cancer cells in other parts of the body, they can be recognized as foreign by the immune system, making them potent activators of an anti-tumor immune response. wikipedia.org The first CTA, MAGE-A1, was identified in the 1990s, and since then, over 200 CTAs have been discovered, many of which are being investigated for their therapeutic potential. numberanalytics.comspandidos-publications.com
The Prominence of NY-ESO-1 (CTAG1B) as a Highly Immunogenic CTA
Among the numerous CTAs identified, New York Esophageal Squamous Cell Carcinoma-1 (NY-ESO-1), also known as CTAG1B, stands out as one of the most immunogenic. nih.govnih.gov Discovered in 1997, NY-ESO-1 has rapidly become a prime candidate for cancer immunotherapy due to its ability to spontaneously trigger robust and integrated humoral and cellular immune responses in a significant portion of patients with tumors expressing this antigen. nih.govnih.govbmj.com
NY-ESO-1 is encoded by the CTAG1B gene located on the X chromosome. nih.govwikipedia.org Its expression is found in a wide variety of cancers, including melanoma, synovial sarcoma, ovarian cancer, and neuroblastoma. wikipedia.orgaacrjournals.orgyoutube.com The protein's exact biological function is not fully understood, but its structure suggests a potential role in cell cycle progression and growth. nih.govwikipedia.org
The strong immunogenicity of NY-ESO-1 is a key attribute. okayama-u.ac.jp Patients with NY-ESO-1-positive tumors often develop spontaneous antibody responses, which are frequently accompanied by CD4+ (helper) and CD8+ (cytotoxic) T-cell responses. nih.govokayama-u.ac.jp This natural immune reactivity provides a strong rationale for developing vaccines and adoptive T-cell therapies aimed at augmenting this pre-existing immune response to achieve therapeutic benefit. nih.govnih.gov
Properties
sequence |
KEFTVSGNILT |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Cancer/testis antigen 1 (124-134); NY-ESO-1 (124-134) |
Origin of Product |
United States |
Molecular and Genetic Underpinnings of Ny Eso 1 Ctag1b
Genomic Organization and Transcriptional Regulation of CTAG1B
The gene encoding NY-ESO-1, CTAG1B, is located on the long arm of the X chromosome at position Xq28. bmj.comwikigenes.org This region of the X chromosome is known to contain a significant number of genes related to Cancer Testis Antigens (CTAs), with some estimates suggesting that around 10% of genes on this chromosome are CTAs. bmj.com The CTAG1B gene itself spans approximately 8 kilobases (kb) and is composed of three exons. bmj.comwikipedia.org Notably, CTAG1B is situated within a duplicated region of the X-chromosome, resulting in a neighboring gene, CTAG1A, which has an identical sequence. wikipedia.orggenecards.org
The full-length complementary DNA (cDNA) of NY-ESO-1 is 747 base pairs long and contains a coding region of 543 base pairs. bmj.com Transcriptional regulation of CTAG1B is complex and involves various transcription factors. Studies have identified several potential transcription factor binding sites in the promoter region of the CTAG1B gene.
| Transcription Factor |
|---|
| ATF6 |
| Bach1 |
| C/EBPalpha |
| CUTL1 |
| Evi-1 |
| FOXJ2 |
| HSF2 |
| MIF-1 |
| RORalpha2 |
Epigenetic Control Mechanisms Governing NY-ESO-1 Expression
Epigenetic modifications play a crucial role in regulating the expression of NY-ESO-1, particularly its aberrant activation in cancer cells. wikipedia.org The primary epigenetic mechanism controlling CTAG1B expression is DNA methylation. nih.govaacrjournals.org In normal somatic tissues, the promoter region of the CTAG1B gene is typically hypermethylated, leading to gene silencing. researchgate.net Conversely, in cancerous tissues that express NY-ESO-1, the promoter is often hypomethylated. aacrjournals.orgresearchgate.net
Research has demonstrated a direct link between DNA hypomethylation and the induction of NY-ESO-1 expression. nih.govaacrjournals.org Treatment of cancer cell lines with DNA methyltransferase (DNMT) inhibitors, such as 5-aza-2'-deoxycytidine (decitabine), can induce or upregulate the expression of NY-ESO-1 mRNA and protein. aacrjournals.orgresearchgate.netnih.gov This induction of expression correlates with the hypomethylation of the 5' CpG island in the NY-ESO-1 promoter. aacrjournals.org In studies on epithelial ovarian cancer (EOC), global DNA hypomethylation was associated with the presence of circulating antibodies against NY-ESO-1, further supporting the role of demethylation in promoting its expression and immunogenicity. nih.govaacrjournals.orgnih.gov
While DNA methylation is a key regulator, other epigenetic mechanisms such as histone post-translational modifications and microRNA-mediated regulation are also thought to be involved in controlling NY-ESO-1 expression. wikipedia.org For instance, increased NY-ESO-1 expression in glioma cancer stem cells has been linked to both histone acetylation and DNA hypomethylation. nih.gov
NY-ESO-1 Protein Structure and Post-Translational Processing
The CTAG1B gene encodes a protein of 180 amino acids with a molecular mass of approximately 18 kilodaltons (kDa), though it has been observed as a 22 kDa protein in lysates of tumor cell lines. bmj.comnih.gov The structure of the NY-ESO-1 protein is characterized by two distinct regions: a glycine-rich, hydrophilic N-terminal region and a highly hydrophobic C-terminal region. bmj.comnih.gov The N-terminal domain is predicted to have a flexible loop or turn conformation and is exposed on the protein's surface, containing epitopes that elicit both humoral and cellular immune responses. bmj.com The C-terminal region contains a Pcc-1 domain, which suggests a potential role in cell cycle progression and growth. bmj.comnih.gov
Post-translational modifications are critical for the processing and presentation of the NY-ESO-1 antigen to the immune system. One of the key modifications is ubiquitination, which targets the protein for degradation by the proteasome, a necessary step for the generation of antigenic peptides for presentation by Major Histocompatibility Complex (MHC) class I molecules. nih.gov Interestingly, the processing of NY-ESO-1 for MHC class I presentation is governed by non-canonical ubiquitination on non-lysine sites. nih.gov A lysine-less form of NY-ESO-1 was found to be as efficient as the wild-type protein in supplying the HLA-A*0201-restricted NY-ESO-1157–165 antigenic peptide, highlighting the significance of this atypical ubiquitination. nih.gov
Cellular Localization and Expression Patterns of NY-ESO-1 Protein in Research Models
The cellular localization of the NY-ESO-1 protein can vary depending on the cell type. In cancer cells, it is predominantly found in the cytoplasm. nih.govnih.gov However, in mesenchymal stem cells, NY-ESO-1 has been observed to have a nuclear localization. nih.gov Upon differentiation of these stem cells, NY-ESO-1 expression is downregulated, suggesting a possible role in cell proliferation. nih.gov
The expression of NY-ESO-1 is highly restricted in normal adult tissues, where it is primarily found in the germ cells of the testis (spermatogonia and primary spermatocytes) and in the placenta. bmj.comwikipedia.orgnih.gov It is also expressed during fetal development in the gonads. bmj.com In contrast, NY-ESO-1 is aberrantly expressed in a wide range of tumor types.
| Tumor Type | Expression Frequency (%) |
|---|---|
| Myxoid and round cell liposarcoma | 89-100 |
| Neuroblastoma | 82 |
| Synovial sarcoma | 80 |
| Melanoma | 46 |
| Ovarian cancer | 43 |
| Bladder cancer | Data available frontiersin.org |
| Esophageal cancer | Data available frontiersin.org |
| Hepatocellular cancer | Data available frontiersin.org |
| Head and neck cancer | Data available frontiersin.org |
| Non-small cell lung cancer | Data available frontiersin.org |
| Prostate cancer | Data available frontiersin.org |
| Breast cancer | Data available frontiersin.org |
It is important to note that the expression of NY-ESO-1 within tumors is often heterogeneous, with variations in the percentage of positive cells. nih.govnih.govnih.gov This heterogeneity can be observed both between different tumors (intertumor) and within a single tumor (intratumor) and has been linked to the methylation status of the promoter. nih.gov In research models, various cancer cell lines, such as those from melanoma and epithelial ovarian cancer, have been used to study NY-ESO-1 expression and its regulation. nih.govaacrjournals.orgnih.gov
Antigen Processing and Major Histocompatibility Complex Mhc Presentation of Ny Eso 1 124 134
Pathways of Intracellular NY-ESO-1 Protein Degradation and Peptide Generation
The generation of peptide epitopes for MHC class II presentation typically involves the endocytic pathway, where exogenous proteins are taken up by antigen-presenting cells (APCs), such as dendritic cells, and degraded in endo-lysosomal compartments. nih.govgoogle.com However, as an intracellular protein, the processing of NY-ESO-1 for MHC class II presentation can follow more complex and sometimes non-classical pathways.
For some NY-ESO-1 epitopes, such as the HLA-DP4-restricted NY-ESO-1 (157-170), the processing has been shown to occur via the classical endo-lysosomal pathway. nih.gov In this context, studies have demonstrated that the degradation of the NY-ESO-1 protein is dependent on the acidic environment of lysosomes and involves the activity of lysosomal proteases. nih.govsebhau.edu.ly Specifically, cysteine proteases like cathepsins S, L, and B have been implicated in the processing of NY-ESO-1 for MHC class II presentation. nih.govsebhau.edu.ly The use of inhibitors for these proteases has been shown to abrogate the recognition of melanoma cells by NY-ESO-1-specific CD4+ T cells. nih.gov
Interestingly, for the NY-ESO-1 (157-170) epitope, processing via macroautophagy and chaperone-mediated autophagy has been ruled out. nih.gov However, it is important to note that the specific pathway for the generation of the NY-ESO-1 (124-134) epitope has not been as extensively characterized. It is plausible that different epitopes from the same protein can be generated through distinct processing pathways.
Role of the Proteasome System in Producing NY-ESO-1 (124-134) Precursors
While the classical MHC class II pathway primarily relies on endo-lysosomal degradation, there is growing evidence for the involvement of the proteasome in generating peptides for MHC class II presentation, a process often termed cross-presentation. The proteasome is a multi-catalytic protease complex typically responsible for the degradation of cytosolic proteins and the generation of peptides for MHC class I presentation.
In the context of NY-ESO-1, some studies have suggested a role for the proteasome in the generation of MHC class II-presented epitopes. sebhau.edu.ly This implies that cytosolic NY-ESO-1 protein may be degraded by the proteasome into peptide fragments or larger precursors, which are then directed to the MHC class II loading compartment. However, other studies focusing on the NY-ESO-1 (157-170) epitope did not find evidence for proteasomal involvement in its processing. nih.gov This discrepancy highlights the complexity and epitope-specific nature of antigen processing. The precise role of the proteasome in generating the NY-ESO-1 (124-134) precursor remains to be definitively elucidated.
Transporter Associated with Antigen Processing (TAP) Mediated Peptide Translocation
The Transporter associated with Antigen Processing (TAP) is a critical component of the MHC class I antigen presentation pathway, responsible for transporting proteasome-generated peptides from the cytosol into the endoplasmic reticulum (ER). nih.gov Its involvement in the MHC class II pathway is considered non-classical.
Given the potential role of the proteasome in generating NY-ESO-1 precursors for MHC class II presentation, the involvement of TAP in translocating these peptides becomes a relevant question. If NY-ESO-1 peptides are generated in the cytosol, they would need a mechanism to cross a membrane to access the MHC class II loading compartments. While TAP primarily delivers peptides to the ER, there are possibilities of TAP-mediated transport into other cellular compartments or indirect pathways that eventually lead to MHC class II loading. However, direct evidence for TAP-mediated translocation of the NY-ESO-1 (124-134) peptide for MHC class II presentation is currently lacking. It is also important to consider TAP-independent pathways for the transport of cytosolic antigens to the MHC class II loading machinery. science.gov
Loading and Stabilization of NY-ESO-1 (124-134) onto MHC Class II Molecules
The loading of peptides onto MHC class II molecules is a highly regulated process that occurs within specialized endosomal compartments, often referred to as MHC class II compartments (MIICs). nih.gov Newly synthesized MHC class II molecules are transported from the ER to these compartments associated with the invariant chain (Ii). nih.gov
Within the MIICs, the invariant chain is proteolytically degraded, leaving a small fragment called the class II-associated invariant chain peptide (CLIP) bound in the peptide-binding groove of the MHC class II molecule. nih.govnih.gov The CLIP peptide must be removed before an antigenic peptide, such as NY-ESO-1 (124-134), can bind. This exchange is catalyzed by a non-classical MHC class II molecule called HLA-DM. nih.govnih.gov HLA-DM acts as a peptide editor, facilitating the release of CLIP and other low-affinity peptides and promoting the binding of high-affinity peptides that will form stable peptide-MHC class II complexes. aacrjournals.org Once loaded with the NY-ESO-1 (124-134) peptide, the MHC class II molecule is stabilized and transported to the cell surface for presentation to CD4+ T cells.
Specificity of HLA-DR Allele Presentation: Focus on HLA-DRB1*08:03 and other HLA-DR alleles for NY-ESO-1 (124-134) and related epitopes
The presentation of a specific peptide epitope is determined by its ability to bind to the peptide-binding groove of a particular MHC class II allele. Different HLA-DR alleles have distinct binding preferences, influencing the repertoire of peptides presented to the immune system.
Research has identified NY-ESO-1 (124-134) as a minimal epitope that is specifically presented by the HLA-DRB108:03 allele. okayama-u.ac.jpnih.gov Studies using CD4+ T cell clones from patients vaccinated with NY-ESO-1 protein have confirmed that these T cells recognize the NY-ESO-1 (124-134) peptide when presented by APCs expressing HLA-DRB108:03. okayama-u.ac.jpnih.gov This indicates that this peptide is naturally processed and presented in vivo.
Other NY-ESO-1 epitopes have been found to be presented by different HLA-DR alleles. For instance, a promiscuous epitope, NY-ESO-1 (87-111), has been shown to bind to multiple HLA-DR alleles, including DRB10101, DRB10401, DRB10701, and DRB11101, as well as HLA-DP4 molecules. Another study identified three novel NY-ESO-1 epitopes restricted by DRB10901, DQB10401, and DRB1*0803. okayama-u.ac.jp This highlights the broad recognition of NY-ESO-1 by the immune system across individuals with different HLA haplotypes.
| NY-ESO-1 Epitope | Presenting HLA Allele(s) | Reference(s) |
| NY-ESO-1 (124-134) | HLA-DRB108:03 | okayama-u.ac.jpnih.gov |
| NY-ESO-1 (87-111) | HLA-DRB10101, 0401, *0701, *1101; HLA-DP4 | |
| NY-ESO-1 (87-100) | HLA-DRB10901 | okayama-u.ac.jp |
| NY-ESO-1 (95-107) | HLA-DQB10401 | okayama-u.ac.jp |
| NY-ESO-1 peptides | HLA-DRB40101–0103 | nih.gov |
Molecular Chaperones and Accessory Molecules in MHC Class II Assembly and Peptide Presentation
The assembly, trafficking, and peptide loading of MHC class II molecules are assisted by a number of molecular chaperones and accessory molecules. In the ER, chaperones like calnexin (B1179193) facilitate the proper folding and assembly of the MHC class II alpha and beta chains with the invariant chain. aacrjournals.org
The invariant chain itself acts as a crucial chaperone, preventing the premature binding of peptides in the ER and directing the MHC class II complex to the endocytic pathway. nih.gov As mentioned previously, HLA-DM is a key accessory molecule in the MIICs, acting as a catalyst and peptide editor for the loading of antigenic peptides. aacrjournals.org Another molecule, HLA-DO, can associate with HLA-DM and modulate its activity, further refining the repertoire of presented peptides. aacrjournals.org The concerted action of these molecular chaperones and accessory molecules ensures the efficient and specific presentation of epitopes like NY-ESO-1 (124-134) to the immune system.
Immunogenicity and T Cell Responses Elicited by Ny Eso 1 124 134
Characterization of NY-ESO-1 (124-134)-Specific CD4+ T-Cell Clones
The NY-ESO-1 (124-134) peptide has been identified as a novel epitope recognized by CD4+ T-cells. okayama-u.ac.jpscience.gov Studies involving patients vaccinated with a complex of cholesterol-bearing hydrophobized pullulan (CHP) and NY-ESO-1 protein (CHP-NY-ESO-1) led to the identification of this specific T-cell epitope. okayama-u.ac.jpscience.gov The minimal epitope was determined to be the 124-134 amino acid sequence, restricted by the HLA-DRB1*0803 molecule. okayama-u.ac.jpscience.govniph.go.jpniph.go.jp
These CD4+ T-cell clones have demonstrated the ability to recognize not only the synthetic peptide but also naturally processed and presented NY-ESO-1 antigen. This was confirmed by their reactivity against Epstein-Barr virus-transformed B cells (EBV-B cells) or dendritic cells (DCs) that were treated with either recombinant NY-ESO-1 protein or lysates from tumor cells expressing NY-ESO-1. okayama-u.ac.jpscience.gov This indicates that the (124-134) epitope is naturally processed within antigen-presenting cells and presented on MHC class II molecules to elicit a CD4+ T-cell response.
Phenotypic and Functional Analysis of CD4+ T Helper Cell Subsets (Th1/Th2) Specific for NY-ESO-1 (124-134)
The CD4+ T-cells specific for the NY-ESO-1 (124-134) epitope predominantly exhibit a T helper 1 (Th1) phenotype. okayama-u.ac.jpscience.gov Th1 cells are characterized by their production of pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ). nih.gov This Th1 polarization is considered beneficial for an effective anti-tumor immune response, as IFN-γ can enhance the cytotoxic activity of other immune cells, such as CD8+ T-cells and natural killer (NK) cells, and also has direct anti-proliferative effects on tumor cells. okayama-u.ac.jpscience.govfrontiersin.org
While the response to the broader NY-ESO-1 119-143 peptide has been shown to stimulate both Th1 and Th2-type CD4+ T-cell responses, the specific (124-134) epitope appears to drive a more focused Th1 response. nih.gov Th2 cells, on the other hand, are primarily involved in humoral immunity through the production of cytokines like interleukin-4 (IL-4) and interleukin-5 (IL-5). nih.gov The dominance of a Th1 response against the (124-134) epitope suggests its potential to induce a strong cell-mediated anti-tumor immunity.
Table 1: Cytokine Profile of NY-ESO-1 (124-134) Specific CD4+ T-cells
| Cytokine | Predominant Response | Implication for Anti-Tumor Immunity |
| IFN-γ | High | Promotes cell-mediated cytotoxicity |
| IL-4 | Low | Indicates a Th1-skewed response |
| IL-5 | Low | Indicates a Th1-skewed response |
This table is a representation of typical findings and may not reflect all experimental outcomes.
T-Cell Receptor (TCR) Repertoire Diversity and Specificity for NY-ESO-1 (124-134)/MHC Complexes
The interaction between a T-cell receptor (TCR) and the peptide-MHC complex is a critical determinant of the specificity and strength of the T-cell response. mdpi.com The TCR repertoire for the NY-ESO-1 (124-134) epitope presented by HLA-DRB1*0803 is diverse, meaning that a variety of different TCRs can recognize this specific complex. okayama-u.ac.jp
Studies have shown that it is possible to isolate high-affinity TCRs specific for NY-ESO-1 epitopes from both human patients and humanized mouse models. nih.gov Interestingly, TCRs isolated from a non-tolerant (NY-ESO-1 negative) nonhuman host demonstrated superior recognition of tumor cells and higher functional activity compared to those from humans. nih.gov This highlights the potential for generating highly effective TCRs for adoptive T-cell therapies. The diversity of the TCR repertoire is crucial for a robust immune response, as it allows for the recognition of subtle variations in the epitope or its presentation and can contribute to overcoming tumor escape mechanisms. mdpi.comnih.gov
Mechanisms of T-Cell Activation, Proliferation, and Cytokine Production (e.g., IFN-γ) in Response to NY-ESO-1 (124-134)
The activation of NY-ESO-1 (124-134)-specific CD4+ T-cells is initiated by the engagement of their TCR with the NY-ESO-1 (124-134) peptide presented by HLA-DRB1*0803 on antigen-presenting cells (APCs). okayama-u.ac.jp This interaction, along with co-stimulatory signals, triggers a signaling cascade within the T-cell, leading to its activation, proliferation, and the production of cytokines. frontiersin.orgmdpi.com
A hallmark of this activation is the robust production of IFN-γ. okayama-u.ac.jpscience.govmdpi.com This cytokine plays a central role in orchestrating the anti-tumor immune response. It can directly inhibit tumor cell growth, increase the expression of MHC molecules on tumor cells to make them more visible to cytotoxic T-cells, and activate other immune cells like macrophages and NK cells. nih.gov The proliferation of these specific T-cells expands the pool of cells capable of recognizing and responding to the tumor antigen, thereby amplifying the anti-tumor effect. mdpi.com
Analysis of Memory and Effector Functions of NY-ESO-1 (124-134)-Specific T Cells in Pre-clinical Models
Pre-clinical studies are crucial for evaluating the in vivo efficacy of T-cells targeting the NY-ESO-1 (124-134) epitope. These studies often involve animal models, such as mice, that can be implanted with human tumors expressing NY-ESO-1. The analysis of T-cells in these models focuses on their ability to differentiate into effector and memory populations.
Effector T-cells are the primary mediators of tumor cell killing. nih.govresearchgate.net In the context of CD4+ T-cells, this can occur through the secretion of cytokines like IFN-γ and TNF-α, which have direct anti-tumor effects and can also help to activate and recruit other cytotoxic immune cells. nih.gov Memory T-cells, on the other hand, are long-lived and provide a rapid and potent response upon re-encounter with the antigen. nih.govresearchgate.net The generation of a robust memory T-cell population is a key goal of cancer vaccines and immunotherapies, as it can provide long-term protection against tumor recurrence. Studies have shown that both effector memory and central memory T-cells specific for NY-ESO-1 can be generated and are effective in controlling tumor growth in pre-clinical models. nih.govresearchgate.net
Cross-Reactivity Patterns and Immunodominance of the (124-134) Epitope relative to other NY-ESO-1 peptides
Within the entire NY-ESO-1 protein, certain regions are more likely to elicit an immune response than others. These are known as immunodominant epitopes. The (124-134) region has been identified as an immunodominant CD4+ T-cell epitope in some individuals. okayama-u.ac.jpscience.gov
However, the immune response to NY-ESO-1 is not limited to this single epitope. Studies have identified other immunodominant regions, such as those spanning amino acids 87-100 and 95-107. okayama-u.ac.jpscience.gov It is also important to consider that the broader 119-143 peptide region of NY-ESO-1 is known to be promiscuous, meaning it can be presented by multiple different HLA-DR alleles, making it a target in a larger proportion of the population. nih.govresearchgate.net
Cross-reactivity, where a T-cell specific for one epitope can also recognize a similar but different epitope, is another important consideration. While detailed cross-reactivity studies for the specific (124-134) epitope are ongoing, the high specificity of TCR-MHC/peptide interactions generally suggests that significant cross-reactivity with unrelated peptides is unlikely. However, minor variations within the NY-ESO-1 protein itself could potentially be recognized.
Table 2: Immunodominant CD4+ T-cell Epitopes of NY-ESO-1
| Epitope Region | HLA Restriction | Reference |
| 87-100 | DRB10901 | okayama-u.ac.jpscience.gov |
| 95-107 | DQB10401 | okayama-u.ac.jpscience.gov |
| 124-134 | DRB1*0803 | okayama-u.ac.jpscience.gov |
Structural Biology and Biophysical Interactions of Ny Eso 1 124 134 Epitope
High-Resolution Structural Analysis of NY-ESO-1 (124-134) Peptide in Isolation
The intrinsic conformational properties of a peptide in its unbound state in solution can influence its ability to be captured and presented by MHC molecules. For short, linear peptides like NY-ESO-1 (124-134), a high-resolution, single structure does not exist in solution. Instead, the peptide behaves as a highly flexible molecule, rapidly sampling a wide range of conformations. This dynamic state is often referred to as a conformational ensemble.
Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and molecular dynamics (MD) simulations are employed to characterize these ensembles. nih.govnih.gov NMR can provide information on average atomic distances and dihedral angles, while MD simulations can model the peptide's movement over time, revealing its preferred, transient structures. nih.govplos.org Studies on various immunogenic peptides have shown that they often lack a stable, folded structure in isolation. plos.org This inherent flexibility is thought to be a key feature, allowing the peptide to adapt its conformation to fit within the binding groove of different MHC alleles. The stability of any transient, protein-like motifs within the peptide in solution is a critical parameter that can rationalize the diverse immune responses induced by different linear epitopes. nih.gov For the NY-ESO-1 (124-134) peptide, it is predicted to exist as a random coil with transient, partially folded states, a characteristic that facilitates its capture by antigen-presenting cells.
Crystal Structure Determination of NY-ESO-1 (124-134) in Complex with Specific MHC Class II Molecules
The presentation of the NY-ESO-1 (124-134) epitope to CD4+ T cells is mediated by its binding to MHC class II molecules on the surface of antigen-presenting cells (APCs). Research has identified that the minimal epitope NY-ESO-1 (124-134) is recognized by T-cell clones in the context of the specific MHC class II allele HLA-DRB1*08:03. nih.govnih.govniph.go.jp
While a specific crystal structure for the NY-ESO-1 (124-134) peptide in complex with HLA-DRB1*08:03 has not been deposited in the Protein Data Bank (PDB), the general architecture of peptide-HLA-DR complexes is well understood from numerous other crystal structures. rcsb.orgnih.gov The HLA-DR binding groove is an open-ended cleft formed by two alpha-helices sitting atop a beta-sheet floor. researchgate.net Peptides, typically 13-18 amino acids long, are bound in an extended conformation along this groove. nih.gov
| Key Residues in HLA-DRB1*08:03 Binding Groove | Preferred Peptide Anchor Residue Characteristics | |
| P1 | β86 (Gly/Val) | Large hydrophobic (e.g., Tyr, Phe, Trp) |
| P4 | β13 (Phe/Ser/Tyr), β71 (Lys/Arg/Glu), β74 (Ala/Glu/Arg) | Can accommodate acidic, basic, or hydrophobic residues depending on the allele |
| P6 | β11 (Leu/Val/Ser), β78 (Tyr/Val/Gln) | Often small, hydrophobic (e.g., Ala, Val) |
| P9 | β57 (Asp/Ser/Val), β60 (Gln/Ala/Tyr) | Can accommodate a range of residues, often small to medium-sized |
This table presents a generalized view of the HLA-DRB1 binding pockets. The specific residues for HLA-DRB108:03 influence its unique binding preferences.*
Structural Basis of TCR Recognition of the NY-ESO-1 (124-134)/MHC Complex
The definitive step in T-cell activation is the recognition of the peptide-MHC (pMHC) complex by a specific T-cell receptor (TCR). A T-cell clone, designated Ue-21, has been identified as recognizing the NY-ESO-1 (124-134)/HLA-DRB1*08:03 complex. nih.gov Although the crystal structure of the Ue-21 TCR bound to its ligand has not been determined, the principles of TCR-pMHC class II interaction have been established through the study of other systems. researchgate.netresearchgate.net
TCRs typically engage the pMHC complex in a diagonal orientation. The interaction is mediated by the six complementarity-determining region (CDR) loops of the TCR.
CDR1 and CDR2 loops , which are germline-encoded, generally make contact with the alpha-helical portions of the MHC molecule, providing the framework for the interaction.
CDR3 loops , which are hypervariable due to genetic recombination, are positioned over the center of the peptide and are the primary determinants of peptide specificity.
Computational Modeling and Molecular Dynamics Simulations of Peptide-MHC-TCR Interactions
In the absence of high-resolution crystal structures, computational modeling and molecular dynamics (MD) simulations provide powerful tools to predict and analyze the interactions within the peptide-MHC-TCR trimolecular complex. frontiersin.orgresearchgate.net These in silico methods can build structural models based on homology to existing structures and then simulate the atomic motions of the complex over time.
MD simulations can be used to:
Predict Binding Conformation: Determine the most likely orientation of the NY-ESO-1 (124-134) peptide within the HLA-DRB1*08:03 groove.
Identify Key Interactions: Pinpoint the specific hydrogen bonds, salt bridges, and van der Waals contacts that stabilize the peptide in the MHC groove and the TCR on the pMHC surface.
Analyze Conformational Dynamics: Reveal the flexibility of the peptide and the TCR loops upon binding, providing insights into the "induced fit" mechanism.
Calculate Binding Free Energies: Estimate the strength of the interaction, which can help in understanding the affinity of the binding.
While no specific MD studies have been published for the NY-ESO-1 (124-134)/HLA-DRB108:03/Ue-21 TCR system, research on other NY-ESO-1 epitopes, such as the HLA-A02:01-restricted peptide, has successfully used these techniques to predict binding affinities that correlate with experimental data. researchgate.net Such models are invaluable for generating hypotheses about which residues are critical for binding and for guiding the design of peptides or TCRs with enhanced affinity. frontiersin.org
| Computational Method | Application to NY-ESO-1 (124-134) System | Potential Insights |
| Homology Modeling | Build a 3D model of the NY-ESO-1 (124-134)/HLA-DRB1*08:03 complex based on existing pMHC-II structures. | Predict peptide anchor residues and overall peptide conformation. |
| Molecular Docking | Predict the binding mode of the Ue-21 TCR to the pMHC model. | Identify the likely docking orientation and key CDR loop contacts. |
| Molecular Dynamics (MD) Simulation | Simulate the dynamic behavior of the pMHC and the full TCR-pMHC complex in a solvated environment. | Analyze the stability of the complex, flexibility of the components, and calculate binding free energies. |
| Binding Energy Calculation (e.g., MM/PBSA) | Calculate the theoretical binding affinity of the peptide to MHC and the TCR to pMHC. | Quantify the contribution of individual residues to the binding strength. |
Binding Kinetics and Thermodynamics of NY-ESO-1 (124-134) to MHC Alleles and Cognate TCRs
The biophysical parameters of binding, including kinetics (on- and off-rates) and thermodynamics (changes in enthalpy and entropy), define the strength and stability of the TCR-pMHC interaction and ultimately influence the T-cell's response. These parameters are typically measured using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). unl.edu
For most naturally occurring, self-antigen-specific TCRs, the binding affinity for their pMHC ligand is relatively low, with dissociation constants (KD) typically in the micromolar (μM) range (1-100 μM). nih.gov This low affinity is a result of thymic selection, which eliminates T cells with high affinity for self-antigens to prevent autoimmunity. The interaction is often characterized by a fast off-rate (koff), which is thought to be important for enabling a single T cell to serially engage multiple pMHCs, a key aspect of T-cell sensitivity. oncohemakey.com
| Parameter | Symbol | Description | Typical Range for TCR-pMHC | Significance |
| Association Rate Constant | kon | The rate at which the TCR and pMHC bind. | 10³ - 10⁵ M⁻¹s⁻¹ | A faster on-rate allows for rapid scanning of APCs. |
| Dissociation Rate Constant | koff | The rate at which the TCR-pMHC complex falls apart. | 0.1 - 10 s⁻¹ | A fast off-rate is thought to enable serial engagement and signal amplification. |
| Dissociation Constant | KD | (koff/kon) Measure of binding affinity; lower KD means higher affinity. | 1 - 100 μM | Determines the concentration of ligand needed for significant binding. |
| Enthalpy Change | ΔH | Heat released or absorbed upon binding. | Variable | Reflects changes in bonding energy. |
| Entropy Change | ΔS | Change in disorder of the system upon binding. | Variable | Reflects changes in conformational freedom and solvent reorganization. |
| Gibbs Free Energy Change | ΔG | Overall energy change; determines spontaneity of binding. | -5 to -9 kcal/mol | A negative value indicates a favorable binding interaction. |
Research on Ny Eso 1 124 134 in Disease Contexts Pre Clinical Focus
Expression and Presentation of NY-ESO-1 (124-134) Epitope in In Vitro and In Vivo Cancer Models
The cancer-testis antigen NY-ESO-1 is a highly immunogenic protein, with its expression being largely restricted to germ cells and various types of cancers, making it a prime target for cancer immunotherapy. nih.gov Pre-clinical research has extensively studied the expression of NY-ESO-1 and the presentation of its epitopes, including the 124-134 amino acid sequence, in a variety of cancer models.
In vitro studies have demonstrated NY-ESO-1 expression in a wide range of tumor cell lines. For instance, high expression rates have been observed in myxoid and round cell liposarcoma (89–100%), neuroblastoma (82%), synovial sarcoma (80%), melanoma (46%), and epithelial ovarian cancer (43%). nih.govnih.gov The expression of NY-ESO-1 in myxoid liposarcoma is so specific that it serves as a diagnostic and prognostic marker. nih.gov In vitro experiments have confirmed that myxoid liposarcoma cell lines are susceptible to lysis by T-cells specific for NY-ESO-1. nih.gov
The specific epitope NY-ESO-1 (124-134) has been identified as a minimal epitope recognized by CD4+ T-cell clones, restricted by the HLA-DRB1*08:03 allele. nih.gov These CD4+ T-cell clones were established from an esophageal cancer patient who had been immunized with the full-length NY-ESO-1 protein. nih.gov
In vivo animal models have further corroborated the therapeutic potential of targeting NY-ESO-1. In xenograft mouse models of neuroblastoma, T-cells genetically engineered to express a high-affinity T-cell receptor (TCR) targeting NY-ESO-1 have been shown to significantly delay tumor progression in both localized and disseminated disease, leading to enhanced survival. wustl.edu Similarly, in a syngeneic mouse model, a DNA vaccine encoding NY-ESO-1 epitopes was able to control the growth of established B16 melanoma tumors expressing NY-ESO-1, resulting in long-term survival in a significant percentage of the animals. nih.gov
The presentation of NY-ESO-1 epitopes on the surface of cancer cells is crucial for their recognition by the immune system. This presentation occurs via Major Histocompatibility Complex (MHC) class I and class II molecules. nih.gov Studies have shown that the level of MHC class I expression on cancer cells can be a critical factor for the success of immunotherapies. niph.go.jp
Table 1: Expression of NY-ESO-1 in Various Cancer Types (Pre-clinical Data)
| Cancer Type | Expression Rate (%) | Key Findings | Citations |
|---|---|---|---|
| Myxoid and Round Cell Liposarcoma | 89-100 | High expression serves as a diagnostic and prognostic marker. | nih.govnih.gov |
| Neuroblastoma | 82 | A significant target for T-cell therapies. | nih.govnih.govwustl.edu |
| Synovial Sarcoma | 80 | Homogeneous expression makes it a promising target. | nih.govnih.gov |
| Melanoma | 46 | Spontaneous T-cell responses are often observed. | nih.govnih.govnih.gov |
| Epithelial Ovarian Cancer | 43 | A target for antigen-specific immunotherapy. | nih.gov |
| Esophageal Cancer | 32 (serum antibodies) | Highest frequency of serum NY-ESO-1 autoantibodies. | nih.gov |
| Lung Cancer | 13 (serum antibodies) | Presence of serum autoantibodies indicates immunogenicity. | nih.gov |
| Hepatocellular Cancer | 11 (serum antibodies) | Spontaneous humoral responses detected. | nih.gov |
| Prostate and Gastric Cancer | 10 (serum antibodies) | Humoral responses observed in a subset of patients. | nih.gov |
| Colorectal Cancer | 8 (serum antibodies) | Lower frequency of humoral responses. | nih.gov |
| Breast Cancer | 7 (serum antibodies) | Humoral responses are less common. | nih.gov |
Immunological Surveillance Mechanisms and Tumor Immune Evasion Strategies Involving NY-ESO-1 (124-134)
The immune system has mechanisms to recognize and eliminate cancer cells expressing tumor-associated antigens like NY-ESO-1. This surveillance is primarily mediated by T-cells that can recognize specific epitopes presented on MHC molecules. mdpi.com The NY-ESO-1 (124-134) epitope, being a CD4+ T-cell epitope, plays a crucial role in orchestrating the anti-tumor immune response by helping to activate CD8+ cytotoxic T-lymphocytes and B-cells. nih.govniph.go.jp
Despite the presence of these surveillance mechanisms, tumors have developed various strategies to evade immune destruction. One key mechanism is the failure to generate high-avidity T-cells that can effectively lyse tumor cells. nih.gov Even when spontaneous T-cell responses against NY-ESO-1 are present, they may not be sufficient to control tumor growth. nih.gov This can be due to central tolerance mechanisms, as NY-ESO-1 is a self-antigen. frontiersin.org
Another significant evasion strategy is the downregulation or loss of MHC class I expression on the surface of cancer cells, which prevents them from being recognized by cytotoxic T-lymphocytes. niph.go.jp This is a common immune escape mechanism observed in various cancers. niph.go.jp
Furthermore, chronic exposure to the NY-ESO-1 antigen can lead to the induction of antigen-specific regulatory T-cells (Tregs). nih.gov These Tregs can suppress the activity of effector T-cells, thereby dampening the anti-tumor immune response. nih.gov For example, in advanced melanoma, a single NY-ESO-1 epitope was found to induce both CD4+ T-cell responses and stimulate regulatory T-cells. nih.gov
The tumor microenvironment itself can also be suppressive. For instance, in vitro studies have shown that hepatoma cell lines transfected with Hepatitis B virus (HBV) can increase the number of regulatory T-cells and suppress NY-ESO-1-induced immune responses. nih.gov
Table 2: Immune Evasion Mechanisms Related to NY-ESO-1
| Evasion Mechanism | Description | Pre-clinical Evidence | Citations |
|---|---|---|---|
| Low-avidity T-cells | Generation of T-cells with insufficient binding strength to the NY-ESO-1 epitope to trigger effective tumor cell killing. | Despite spontaneous T-cell responses, disease progression occurs, suggesting a lack of high-avidity T-cells. | nih.govfrontiersin.org |
| MHC Downregulation | Reduced or absent expression of MHC class I molecules on the tumor cell surface, making them invisible to cytotoxic T-lymphocytes. | Deficient MHC class I expression is associated with reduced survival in several cancers and is a known immune escape mechanism. | niph.go.jp |
| Induction of Regulatory T-cells (Tregs) | Chronic antigen exposure leads to the development of NY-ESO-1-specific Tregs that suppress the anti-tumor immune response. | In advanced melanoma, NY-ESO-1 epitopes were found to induce specific Tregs. | nih.gov |
| Suppressive Tumor Microenvironment | The local environment of the tumor can inhibit immune responses. | HBV-transfected hepatoma cells were shown to suppress NY-ESO-1-induced immunity in vitro. | nih.gov |
Research on the Role of NY-ESO-1 (124-134) in Tumor Microenvironment Modulation
The NY-ESO-1 (124-134) epitope and the broader anti-NY-ESO-1 immune response can significantly influence the composition and function of the tumor microenvironment (TME). The TME is a complex ecosystem of cancer cells, immune cells, stromal cells, and signaling molecules that plays a critical role in tumor progression and response to therapy.
A key aspect of TME modulation by the NY-ESO-1 (124-134) epitope is the recruitment and activation of immune cells. The recognition of this epitope by CD4+ T-helper cells can lead to the production of cytokines that promote the infiltration and activation of other immune cells, such as cytotoxic T-lymphocytes and natural killer (NK) cells, into the tumor. nih.gov This can shift the TME from an immune-suppressive to an immune-active state.
However, as mentioned previously, chronic stimulation by NY-ESO-1 can also lead to the accumulation of regulatory T-cells within the TME. nih.gov These Tregs can create a suppressive microenvironment by producing inhibitory cytokines like IL-10 and TGF-β, thereby hindering the anti-tumor immune response.
Pre-clinical studies have also explored ways to modulate the TME to enhance the efficacy of NY-ESO-1-targeted therapies. The use of demethylating agents, such as 5-Aza-2'-deoxycytidine, has been shown to increase the expression of NY-ESO-1 on tumor cells. amegroups.org This increased antigen expression can improve the presentation of epitopes like NY-ESO-1 (124-134) to T-cells, making the tumor more susceptible to immune attack. amegroups.org
Furthermore, the combination of NY-ESO-1 targeted therapies with immune checkpoint inhibitors has shown synergistic effects in pre-clinical models. mdpi.com Checkpoint inhibitors can block the inhibitory signals within the TME, thereby unleashing the full potential of the NY-ESO-1-specific T-cells.
Table 3: Modulation of the Tumor Microenvironment by NY-ESO-1 (124-134)
| Modulatory Effect | Mechanism | Pre-clinical Findings | Citations |
|---|---|---|---|
| Immune Cell Infiltration | CD4+ T-cell help, triggered by epitopes like 124-134, promotes the recruitment of cytotoxic immune cells to the tumor. | Enhanced T-cell infiltration is associated with better prognosis. | nih.govmdpi.com |
| Induction of a Suppressive Milieu | Chronic antigen stimulation leads to the accumulation of regulatory T-cells (Tregs) that inhibit anti-tumor immunity. | NY-ESO-1 specific Tregs have been identified in the tumor microenvironment. | nih.gov |
| Enhanced Antigen Presentation | Treatment with demethylating agents increases NY-ESO-1 expression, leading to better T-cell recognition. | 5-Aza-2'-deoxycytidine increased NY-ESO-1 expression and improved T-cell recognition in vitro. | amegroups.org |
Table 4: Compound Names Mentioned in the Article
Diagnostic and Prognostic Research Applications of Ny Eso 1 124 134 Pre Clinical/research Tool Development
Development and Validation of Immunological Assays for Detecting NY-ESO-1 (124-134)-Specific T Cells
The ability to accurately detect and quantify T cells that specifically recognize the NY-ESO-1 (124-134) epitope is fundamental to its application in research. Several immunological assays have been developed and validated for this purpose, each with its own advantages and limitations.
ELISpot (Enzyme-Linked Immunospot) Assay: The ELISpot assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level. In the context of NY-ESO-1, it is employed to detect T cells that produce cytokines, such as interferon-gamma (IFN-γ), upon stimulation with the NY-ESO-1 (124-134) peptide. embopress.orgembopress.org Research has shown that ELISpot can effectively measure T-cell responses in patients vaccinated with NY-ESO-1-based vaccines. nih.gov However, it's important to note that the assay's sensitivity can sometimes make it challenging to interpret results, especially when dealing with low-frequency T-cell populations. nih.gov
Intracellular Cytokine Staining (ICS): ICS is a flow cytometry-based technique that allows for the multiparametric characterization of single cells. It is used to identify the phenotype of cytokine-producing T cells specific for NY-ESO-1 (124-134). niph.go.jpniph.go.jp This method involves stimulating T cells with the peptide and then staining them for surface markers (like CD4 and CD8) and intracellular cytokines (like IFN-γ and TNF-α). niph.go.jp Studies have utilized ICS to analyze the functional profile of NY-ESO-1-specific T cells, revealing their capacity to produce multiple cytokines, a hallmark of a potent immune response. niph.go.jp
Tetramer Staining: MHC-peptide tetramers are fluorescently labeled complexes of four MHC molecules bound to a specific peptide, in this case, NY-ESO-1 (124-134). These reagents allow for the direct visualization and quantification of antigen-specific T cells by flow cytometry. mblintl.com The development of MHC class II tetramers for NY-ESO-1 has been particularly important for studying CD4+ T cell responses. nih.govuniprot.orgresearchgate.net Research has demonstrated the successful use of DRB1*0803 tetramers loaded with the NY-ESO-1 (124-134) peptide to stain and characterize specific CD4+ T-cell clones. niph.go.jpokayama-u.ac.jp
Table 1: Comparison of Immunological Assays for Detecting NY-ESO-1 (124-134)-Specific T Cells
| Assay | Principle | Advantages | Disadvantages |
|---|---|---|---|
| ELISpot | Measures frequency of cytokine-secreting cells. embopress.org | High sensitivity. | Can be difficult to interpret with low-frequency responses. nih.gov |
| ICS | Detects intracellular cytokines in single cells. niph.go.jp | Allows for multiparametric phenotyping. | Requires cell permeabilization, which can affect viability. |
| Tetramer Staining | Directly labels T cells with specific TCRs. mblintl.com | High specificity and allows for cell sorting. nih.gov | Development can be challenging for some MHC/peptide combinations. nih.govresearchgate.net |
Research on NY-ESO-1 (124-134) as a Potential Biomarker for Immunological Response in Research Settings
The presence of a spontaneous or vaccine-induced immune response against NY-ESO-1 has been investigated as a potential biomarker to predict and monitor the efficacy of cancer immunotherapies. nih.govnih.gov
The detection of NY-ESO-1-specific antibodies and T cells has been correlated with clinical outcomes in some studies. niph.go.jp For instance, in patients with advanced melanoma treated with ipilimumab, the presence of both NY-ESO-1 seropositivity and CD8+ T cells was associated with more frequent clinical benefits and improved survival. nih.gov Similarly, in ovarian cancer, where NY-ESO-1 expression is linked to more aggressive disease, a vaccine targeting this antigen was associated with improved survival. cancerresearch.org
The NY-ESO-1 (124-134) peptide, as part of the broader NY-ESO-1 antigen, plays a role in these immunological responses. The ability to monitor T cells specific for this epitope provides a more granular view of the anti-tumor immune response. Research has shown that vaccination with overlapping long peptides of NY-ESO-1, including the region containing the 124-134 sequence, can elicit both humoral and cellular immune responses. niph.go.jp These findings support the use of NY-ESO-1 (124-134)-specific immune monitoring as a research tool to evaluate the immunogenicity of new cancer vaccines and therapies.
Utilization of NY-ESO-1 (124-134) for Ex Vivo Immune Monitoring and Antigen-Specific T-Cell Expansion
The NY-ESO-1 (124-134) peptide is a valuable tool for monitoring immune responses outside of the body (ex vivo) and for growing specific T cells in the laboratory.
Ex vivo immune monitoring using techniques like ELISpot and ICS with the NY-ESO-1 (124-134) peptide allows researchers to assess the frequency and function of antigen-specific T cells in patient blood samples. This is crucial for evaluating the effectiveness of cancer vaccines and other immunotherapies designed to elicit a T-cell response against NY-ESO-1. For example, studies have used these methods to demonstrate the induction of NY-ESO-1-specific CD4+ and CD8+ T-cell responses in vaccinated patients. niph.go.jp
Furthermore, the NY-ESO-1 (124-134) peptide can be used to stimulate and expand specific T-cell populations in vitro. This process is essential for adoptive T-cell therapy, a promising cancer treatment where a patient's own T cells are genetically engineered or selected to recognize and attack their tumor. By culturing peripheral blood mononuclear cells with the NY-ESO-1 (124-134) peptide, researchers can enrich and grow large numbers of T cells that are specific for this tumor antigen. nih.gov These expanded T cells can then be used for further research or, in a clinical setting, re-infused into the patient to fight the cancer.
Advancements in MHC Tetramer/Dextramer Technology for Tracking (124-134)-Specific T-Cell Populations
The ability to accurately track rare populations of antigen-specific T cells is critical for understanding immune responses to cancer. Major Histocompatibility Complex (MHC) tetramer and the more recent dextramer technologies have revolutionized this field. mblintl.com
MHC tetramers are synthetic molecules composed of four MHC molecules, each loaded with a specific peptide like NY-ESO-1 (124-134), and linked to a fluorescent marker. mblintl.com These reagents bind with high avidity and specificity to T-cell receptors (TCRs) that recognize the presented peptide, allowing for the direct visualization and quantification of these T cells using flow cytometry. mblintl.comnih.gov This technology has been instrumental in monitoring NY-ESO-1-specific T cells in vaccinated patients and has enabled the isolation of these cells for further study. nih.govnih.gov
MHC dextramers represent a further advancement. Current time information in New York, NY, US. They consist of a dextran (B179266) polymer backbone to which multiple MHC-peptide complexes and fluorochromes are attached. immudex.com This multivalent structure leads to a significant increase in avidity, allowing for the detection of T cells with low-affinity TCRs that might be missed by conventional tetramers. Current time information in New York, NY, US.immudex.com The enhanced staining intensity of dextramers also provides a clearer signal with less background noise. Current time information in New York, NY, US. This is particularly important for tracking rare T-cell populations and for studying the full spectrum of T-cell responses, including those with lower affinity that may still play a crucial role in tumor control. immudex.com The development of GMP-grade MHC dextramers further facilitates the translation of research findings into clinical applications. Current time information in New York, NY, US.
Table 2: Advancements in T-Cell Tracking Technologies
| Technology | Description | Key Advantages for Tracking NY-ESO-1 (124-134)-Specific T Cells |
|---|---|---|
| MHC Tetramers | Four MHC-peptide complexes linked to a fluorochrome. mblintl.com | Enables direct visualization and quantification of specific T cells. nih.gov Allows for isolation of T-cell populations for further analysis. nih.gov |
| MHC Dextramers | Dextran backbone with multiple MHC-peptide complexes and fluorochromes. immudex.com | Increased avidity allows detection of low-affinity T cells. Current time information in New York, NY, US.immudex.com Enhanced signal intensity for clearer results. Current time information in New York, NY, US. Available in GMP quality for clinical research. Current time information in New York, NY, US. |
Therapeutic Research Strategies Involving Ny Eso 1 124 134 Pre Clinical/design Principles
Rational Design of Peptide-Based Immunotherapies Utilizing the (124-134) Epitope.
The rational design of peptide-based cancer vaccines hinges on the identification of specific, immunogenic T-cell epitopes that are naturally processed and presented by tumor cells. The NY-ESO-1 (124-134) peptide has been identified as a novel CD4+ T cell epitope. okayama-u.ac.jp Its discovery in patients vaccinated with a full-length NY-ESO-1 protein formulation confirms its natural processing and presentation, establishing it as a valid target for immunotherapy. niph.go.jp
Research has defined the minimal epitope as the 11-amino acid sequence KEFTVSGNILT, which is presented by the Major Histocompatibility Complex (MHC) class II molecule HLA-DRB1*0803. okayama-u.ac.jpnih.govniph.go.jp The identification of the specific peptide sequence and its HLA restriction is the foundational step for designing a targeted peptide vaccine. Such a vaccine would aim to selectively expand a population of NY-ESO-1-specific CD4+ T helper cells, which are crucial for orchestrating a comprehensive antitumor immune response, including the support and maintenance of cytotoxic CD8+ T lymphocytes. nih.gov
Preclinical design principles for a vaccine based on this epitope would involve optimizing the peptide's stability and immunogenicity. This can include strategies such as amino acid substitutions to create "heteroclitic" peptides with enhanced binding affinity for the MHC molecule, a technique that has been successfully applied to other NY-ESO-1 epitopes to increase T-cell activation. frontiersin.org Furthermore, the design process includes the formulation of longer peptides that encompass the minimal epitope, which may facilitate better uptake and processing by antigen-presenting cells (APCs). nih.gov
| Attribute | Description | Source |
|---|---|---|
| Sequence | KEFTVSGNILT (minimal epitope within the 124-134 region) | nih.govniph.go.jp |
| T-Cell Type | CD4+ T helper cell | okayama-u.ac.jp |
| MHC Restriction | Class II - HLA-DRB1*0803 | okayama-u.ac.jpnih.gov |
| Processing | Identified as a naturally processed epitope | okayama-u.ac.jpniph.go.jp |
Engineering of T-Cell Receptors (TCRs) and Chimeric Antigen Receptors (CARs) Specific for NY-ESO-1 (124-134).
Adoptive cell therapy, using T cells genetically engineered to express tumor-specific receptors, represents a powerful immunotherapeutic approach. aacrjournals.orgmdpi.com The identification of the NY-ESO-1 (124-134) epitope provides a specific target for the design of both engineered T-Cell Receptors (TCRs) and Chimeric Antigen Receptors (CARs).
TCR Engineering: The engineering of TCRs specific for the 124-134 epitope would involve the isolation of the native TCR from CD4+ T-cell clones that recognize the peptide-HLA-DRB1*0803 complex, such as the Ue-21 clone identified in preclinical studies. nih.gov Once isolated, the genes encoding the alpha and beta chains of this TCR can be cloned into vectors for transfer into patient T cells. Further design principles include affinity maturation, where specific amino acid substitutions are introduced into the complementarity-determining regions (CDRs) of the TCR to enhance its binding affinity and avidity for the target complex. nih.gov This can lead to a more potent and durable antitumor response by the engineered T cells.
CAR Engineering: Standard CARs recognize antigens on the cell surface in an MHC-independent manner. dovepress.com As NY-ESO-1 is an intracellular protein, targeting the (124-134) epitope with a CAR requires a more sophisticated design, known as a TCR-mimic (TCRm) CAR. A TCRm CAR would consist of an antibody-based single-chain variable fragment (scFv) designed to specifically recognize the three-dimensional conformation of the NY-ESO-1 (124-134) peptide presented on the tumor cell surface by the HLA-DRB1*0803 molecule. uva.nl This approach combines the MHC-restricted specificity of a TCR with the robust signaling architecture of a CAR. While the identification of the epitope enables this line of research, specific engineered TCRs or CARs targeting the NY-ESO-1 (124-134) epitope have not yet been described in detail in preclinical literature.
Pre-clinical Evaluation of Adjuvant Systems and Delivery Platforms for NY-ESO-1 (124-134) Peptide-Based Approaches.
The immunogenicity of peptide-based vaccines is often low, necessitating the use of advanced adjuvant systems and delivery platforms to elicit a robust and sustained immune response. sciopen.com The NY-ESO-1 (124-134) epitope itself was identified in patients who received a vaccine composed of the full-length NY-ESO-1 protein complexed with cholesterol-bearing hydrophobized pullulan (CHP). okayama-u.ac.jpniph.go.jp CHP functions as a nanoparticle delivery system that facilitates antigen uptake by APCs and has inherent adjuvant properties.
A variety of other systems have been evaluated in preclinical models for NY-ESO-1 vaccines, which would be applicable to a therapy targeting the 124-134 epitope. Saponin-based adjuvants like ISCOMATRIX have been shown to induce strong, integrated antibody and T-cell (both CD4+ and CD8+) responses when combined with NY-ESO-1 protein. nih.gov Other adjuvants include Toll-like receptor (TLR) agonists such as CpG oligodeoxynucleotides and poly-ICLC, which stimulate innate immune pathways to enhance adaptive immunity. sciopen.com Emulsion-based adjuvants like Montanide ISA-51 are also commonly used to create a depot effect, allowing for the slow release of the antigen and prolonged immune stimulation. nih.gov
More advanced delivery platforms include Poly(lactic-co-glycolic acid) (PLGA) nanoparticles, which can be engineered to co-encapsulate NY-ESO-1 peptides along with other immunostimulatory molecules, such as iNKT cell agonists (e.g., IMM60), to further enhance the activation of dendritic cells and the subsequent T-cell response. nih.gov
| System | Type | Preclinical Finding/Principle of Action | Source |
|---|---|---|---|
| CHP (Cholesteryl pullulan) | Nanoparticle/Polymer | Used in a vaccine that elicited a 124-134 epitope response; acts as a delivery vehicle with adjuvant properties. | okayama-u.ac.jpniph.go.jp |
| ISCOMATRIX | Saponin-based Adjuvant | Induces strong and broad CD4+ and CD8+ T-cell and antibody responses to NY-ESO-1 protein. | nih.gov |
| Poly-ICLC | TLR3 Agonist | Stimulates innate immunity, enhancing cellular immune responses to peptide antigens. | sciopen.com |
| Montanide ISA-51 | Water-in-oil Emulsion | Creates an antigen depot for sustained release and immune stimulation. | nih.gov |
| PLGA Nanoparticles | Polymer Nanoparticle | Allows for co-delivery of peptide antigens and immunomodulators like iNKT cell agonists (IMM60). | nih.gov |
Design and Optimization of Combination Immunotherapeutic Approaches with NY-ESO-1 (124-134) as a Target in Experimental Models.
To overcome the immunosuppressive tumor microenvironment and enhance the efficacy of immunotherapies targeting NY-ESO-1, preclinical research has focused on designing and optimizing combination strategies. These approaches, while often studied with full-length protein or other epitopes, provide a clear framework for enhancing a response targeted to the 124-134 epitope.
One primary strategy is the combination with immune checkpoint inhibitors. nih.gov Antibodies that block PD-1 or CTLA-4 can reinvigorate exhausted T cells within the tumor, potentially amplifying the activity of CD4+ T cells stimulated by a 124-134 peptide vaccine or adoptively transferred TCR-T cells. Preclinical studies combining NY-ESO-1 vaccines with checkpoint blockade have demonstrated enhanced tumor control and survival in mouse models. nih.gov
Another powerful approach involves the use of epigenetic modifying agents. Demethylating agents like decitabine and histone deacetylase (HDAC) inhibitors can increase the expression of cancer-testis antigens, including NY-ESO-1, as well as MHC molecules on tumor cells. nih.govfrontiersin.org This upregulation of the target antigen and its presentation machinery can make tumors more visible to the immune system and more susceptible to T-cell-mediated killing.
Furthermore, combination with other immunomodulators is being explored. For instance, co-delivering an NY-ESO-1 peptide vaccine with potent adjuvants that activate other immune pathways, such as iNKT cell agonists, can lead to a more robust and multifaceted antitumor response. nih.gov
| Combination Agent Class | Example(s) | Design Rationale in Experimental Models | Source |
|---|---|---|---|
| Checkpoint Inhibitors | Anti-PD-1, Anti-CTLA-4 | Overcome T-cell exhaustion and enhance the function of tumor-infiltrating lymphocytes. | nih.govnih.gov |
| Epigenetic Modifiers | Decitabine (demethylating agent), HDAC inhibitors | Increase expression of NY-ESO-1 and MHC molecules on tumor cells, enhancing tumor recognition. | nih.govfrontiersin.org |
| Immunostimulatory Agents | iNKT cell agonists (e.g., IMM60) | Broaden the immune activation, enhance DC function, and boost subsequent T-cell responses. | nih.gov |
| Cytokines | IL-2, IL-12, IL-21 | Promote the proliferation, survival, and effector function of adoptively transferred T cells. | frontiersin.orgfrontiersin.org |
Development of Vector-Based Delivery Systems for Expressing NY-ESO-1 (124-134) in Research Models.
Vector-based systems are essential tools in preclinical research for delivering genetic material that encodes tumor antigens like NY-ESO-1. These vectors are used to create tumor models for testing immunotherapies and can also serve as the vaccine platform itself. To study the 124-134 epitope, vectors would typically deliver the full-length NY-ESO-1 gene, allowing the host cells to process the protein and present the relevant peptide.
Viral Vectors: Recombinant viruses are efficient vehicles for gene delivery. Fowlpox and vaccinia viruses have been engineered to express NY-ESO-1 and used as vaccine platforms to induce both humoral and cellular immune responses. nih.gov Lentiviral vectors have also been explored for delivering the NY-ESO-1 antigen to dendritic cells, proving effective at inducing potent CD8+ and CD4+ T-cell responses in preclinical models. creative-biolabs.com
Bacterial Vectors: Attenuated bacteria, such as Salmonella typhimurium, can be genetically modified to carry and deliver the NY-ESO-1 antigen. These bacterial vectors serve a dual purpose, acting as both a delivery system and a potent adjuvant that stimulates a strong innate immune response. nih.gov
Non-Viral Vectors: Plasmid DNA and messenger RNA (mRNA) represent non-viral vector approaches. DNA vaccines encoding NY-ESO-1 have been shown to elicit both CD4+ and CD8+ T-cell responses. nih.gov More recently, mRNA vaccines, often encapsulated in lipid nanoparticles (LNPs), have emerged as a highly effective platform for inducing T-cell responses against tumor antigens, including NY-ESO-1. mdpi.com These non-viral vectors are particularly attractive due to their safety profile and the ease and speed of manufacturing.
| Vector Type | Example | Application in Preclinical Research | Source |
|---|---|---|---|
| Poxvirus | Recombinant Fowlpox/Vaccinia | Vaccine delivery to induce cellular and humoral immunity. | nih.gov |
| Retrovirus | Lentiviral Vector | Antigen delivery to dendritic cells; induction of T-cell responses. | creative-biolabs.com |
| Bacterial Vector | Attenuated Salmonella typhimurium | Antigen delivery with intrinsic adjuvant properties. | nih.gov |
| Plasmid DNA | DNA Vaccine | Non-viral gene delivery for vaccination. | nih.gov |
| mRNA | mRNA-LNP | Vaccine delivery for potent induction of T-cell responses. | mdpi.com |
Advanced Research Methodologies and Techniques in Ny Eso 1 124 134 Studies
Mass Spectrometry-Based Approaches for Epitope Identification and Quantification
Mass spectrometry (MS) stands as a cornerstone technology for the direct identification and quantification of peptide epitopes presented by Major Histocompatibility Complex (MHC) molecules on the surface of cancer cells. In the context of NY-ESO-1, MS-based workflows are crucial for confirming the natural processing and presentation of specific epitopes, including the NY-ESO-1 (124-134) region.
Research has successfully utilized MS to determine minimal epitopes of NY-ESO-1 recognized by CD4+ T-cells. For instance, after stimulating peripheral blood mononuclear cells from a vaccinated cancer patient with an NY-ESO-1 protein, CD4+ T-cell clones were established. The minimal peptide recognized by one of these clones, Ue-21, was identified as NY-ESO-1 (124-134), with its presentation restricted to the HLA-DRB1*08:03 allele. nih.gov The synthesis and purity of such peptides are confirmed using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry. nih.gov
Furthermore, MS-based platforms can be employed to de novo identify the interactomes of T-cell receptor (TCR)-like antibodies directly within human tissues, confirming their target epitopes. researchgate.net This is critical for assessing the specificity and potential off-target effects of immunotherapies targeting NY-ESO-1 peptides.
Label-free quantification (LFQ) and intensity-based absolute quantification (iBAQ) are MS-based proteomics methods that allow for the analysis of protein levels of different variants in clinical samples. mdpi.com These quantitative approaches can be adapted to develop integrated MS workflows, combining data-dependent (DDA) and data-independent (DIA) acquisitions to identify and quantify both canonical and alternative proteins, which could include the processing machinery involved in generating NY-ESO-1 epitopes. mdpi.com
Table 1: Mass Spectrometry Applications in NY-ESO-1 Epitope Research
| MS-Based Technique | Application in NY-ESO-1 (124-134) Research | Key Findings/Significance |
|---|---|---|
| RP-HPLC-MS | Peptide Synthesis and Purity Analysis | Ensures the high purity (>98%) of synthetic peptides like NY-ESO-1 (124-134) used in immunological assays. nih.gov |
| Differential Mass Spectrometry | De Novo Epitope Identification | Identifies novel, immunogenic HLA ligands directly from cancer tissue, confirming natural presentation. ucl.ac.be |
| Interactome Identification | TCR-like Antibody Target Validation | Confirms the specific peptide epitope (e.g., derived from NY-ESO-1) recognized by therapeutic antibodies. researchgate.net |
| Label-Free Quantification (LFQ) | Protein Quantification | Allows for the relative quantification of NY-ESO-1 protein and its processing enzymes in clinical samples. mdpi.com |
Application of Gene Editing Technologies (e.g., CRISPR/Cas9) in Studying NY-ESO-1 Expression and Function
The advent of CRISPR/Cas9 gene-editing technology has revolutionized the study of cancer antigens like NY-ESO-1. nih.gov This powerful tool allows for precise genomic modifications to investigate gene function and enhance the efficacy of cancer immunotherapies.
A primary application of CRISPR/Cas9 in NY-ESO-1 research is in the engineering of T-cells for adoptive cell therapy (ACT). In a groundbreaking approach, CRISPR/Cas9 is used to create multiplex-edited T-cells. mdpi.com This involves the disruption of genes encoding the endogenous T-cell receptor (TCR) α and β chains (TRAC and TRBC). clinicaltrials.govupenn.edu Ablating the endogenous TCR prevents mispairing with the introduced transgenic TCR specific for an NY-ESO-1 epitope, thereby increasing its surface expression and the T-cell's potency against tumor cells. mdpi.comupenn.edu
Furthermore, CRISPR/Cas9 is employed to knock out immune checkpoint molecules, such as Programmed Cell Death Protein 1 (PD-1), encoded by the PDCD1 gene. mdpi.comclinicaltrials.gov The disruption of PD-1 in NY-ESO-1-specific TCR-T cells enhances their persistence and anti-tumor immunity by preventing T-cell exhaustion within the tumor microenvironment. mdpi.comupenn.edu A clinical trial has tested the safety and feasibility of infusing autologous T-cells engineered with an NY-ESO-1-reactive TCR after using CRISPR-Cas9 to edit the TRAC, TRBC, and PDCD1 loci. upenn.edu
Beyond T-cell engineering, CRISPR/Cas9 can be used to study the regulation of NY-ESO-1 expression itself. For example, it can be used to target epigenetic modifiers, like DNA methyltransferase 1 (DNMT1), to investigate their role in the expression of cancer-testis antigens, including NY-ESO-1, in cancers like synovial sarcoma. cloudfront.net
Table 2: CRISPR/Cas9 Gene Targets in NY-ESO-1 Research
| Gene Target | Purpose of Editing | Expected Outcome | Reference |
|---|---|---|---|
| TRAC (TCR Alpha Constant) | Disrupt endogenous TCR expression | Increase expression and function of transgenic NY-ESO-1 TCR; prevent TCR mispairing. | clinicaltrials.govupenn.edu |
| TRBC (TCR Beta Constant) | Disrupt endogenous TCR expression | Increase expression and function of transgenic NY-ESO-1 TCR; prevent TCR mispairing. | clinicaltrials.govupenn.edu |
| PDCD1 (PD-1) | Disrupt immune checkpoint receptor | Enhance anti-tumor immunity and persistence of engineered T cells. | mdpi.comclinicaltrials.govupenn.edu |
| DNMT1 | Investigate epigenetic regulation | Understand mechanisms controlling NY-ESO-1 expression in tumor cells. | cloudfront.net |
Single-Cell Omics (Transcriptomics, Proteomics) in Deconstructing NY-ESO-1 (124-134) Immune Responses
Single-cell omics technologies, particularly transcriptomics (scRNA-seq), provide unprecedented resolution to dissect the heterogeneity and dynamics of immune responses against NY-ESO-1. embopress.org By analyzing the gene expression profiles of individual cells, researchers can understand the phenotypic and genotypic adaptations of T-cells following their infusion into patients. frontiersin.org
Studies have utilized scRNA-seq to perform comprehensive analyses of the in vivo adaptation of NY-ESO-1 TCR-transduced T-cells. frontiersin.org This has led to the identification of distinct subsets of CD8+ effector T-cells, including a subset with an NK cell-like gene expression profile. frontiersin.org These findings suggest that NY-ESO-1 TCR-transduced T-cells may mediate anti-tumor effects through dual mechanisms: an antigen-specific cytotoxic T-lymphocyte (CTL)-like response and an antigen-independent NK-like response. frontiersin.org
The use of scRNA-seq has also allowed for the analysis of the transcriptome of infused NY-ESO-1 specific, CRISPR-edited T-cells at baseline and for several months in vivo. upenn.edu This technology is crucial for identifying novel states of T-cell differentiation and understanding the dynamic genetic programs that underlie their adaptability and persistence during an immune response. frontiersin.org The insights gained from single-cell analyses are vital for improving the design and efficacy of future T-cell therapies targeting NY-ESO-1 epitopes.
Development and Refinement of In Vitro and In Vivo Animal Models for Immunological Research on (124-134)
Robust in vitro and in vivo models are indispensable for the preclinical evaluation of immunotherapies targeting the NY-ESO-1 (124-134) epitope. These models allow for the assessment of cytotoxicity, efficacy, and safety before clinical application.
In Vitro Models:
Co-culture Assays: A fundamental in vitro method involves co-culturing NY-ESO-1 TCR-T cells (effectors) with target tumor cells that express NY-ESO-1 and the appropriate HLA molecule. researchgate.net The specific killing ability of the TCR-T cells is then measured. Assays like the IFN-γ ELISPOT are used to quantify antigen-specific T-cell responses by measuring cytokine production when T-cells are stimulated with target cells loaded with the cognate peptide. researchgate.net
3D Spheroids: More advanced models like 3D tumor spheroids can better recapitulate the tumor microenvironment, allowing for the study of factors like T-cell penetration and distribution within a tumor-like structure. springermedizin.de
In Vivo Animal Models:
Xenograft Models: Cell line-derived xenograft models, where human cancer cells are implanted into immunocompromised mice (e.g., NSG mice), are commonly used. springermedizin.de These models have been employed to show that NY-ESO-1 TCR-T cells can lead to complete tumor eradication. frontiersin.org
Syngeneic Models: These models use immunocompetent mice and murine cancer cell lines, providing a more representative tumor microenvironment with an intact immune system. springermedizin.de However, the availability of murine cell lines expressing human targets like NY-ESO-1 can be a limitation. springermedizin.de
Humanized Mouse Models: A significant advancement is the development of transgenic mice with a humanized T-cell recognition system. frontiersin.org For example, ABab-A2 mice express the human HLA-A*02:01 molecule and have a diverse human TCR repertoire. frontiersin.org These mice serve as a non-tolerant host, enabling the isolation of highly effective and specific human TCRs against NY-ESO-1 epitopes that might be deleted in humans due to central tolerance. frontiersin.org These models are crucial for comparing the function and safety of newly isolated TCRs against those already used in clinical trials. frontiersin.org
Bioinformatic and Computational Tools for Epitope Prediction, Immunogenicity Assessment, and Molecular Docking
Bioinformatic and computational tools are essential for the rational design of immunotherapies targeting NY-ESO-1 (124-134). These in silico methods accelerate the identification and evaluation of potential T-cell epitopes, saving significant time and resources in preclinical development.
Epitope Prediction: The prediction of MHC binding is a critical first step, as it is a prerequisite for T-cell recognition. nih.gov Numerous computational tools are used to screen protein sequences for potential epitopes.
Prediction Servers: Algorithms like SYFPEITHI, BIMAS, and NetMHC are widely used to predict which peptides will bind to specific MHC class I and class II alleles. embopress.orgnih.govnih.gov For example, the NetMHC 4.0 algorithm can be used to analyze a peptide sequence and predict its binding affinity to a panel of HLA alleles. embopress.org In one study, an analysis of the NY-ESO-1 protein sequence revealed thousands of potential MHC Class I and Class II epitopes. nih.gov
Immunogenicity Assessment: Beyond MHC binding, tools are used to predict the likelihood that a peptide will provoke an immune response. Servers such as VaxiJen 2.0 and INNOVAGEN assess the antigenicity of peptides. nih.gov This helps to prioritize epitopes that are not only good binders but are also likely to be immunodominant. nih.gov
Molecular Docking: Molecular docking simulations are used to model the interaction between the peptide-MHC complex and the T-cell receptor at an atomic level. This provides insights into the structural basis of recognition and the stability of the ternary complex. researchgate.net Understanding these interactions is crucial for optimizing TCR affinity and specificity. researchgate.net
Table 3: Bioinformatic Tools in NY-ESO-1 (124-134) Research
| Tool/Approach | Purpose | Example Application |
|---|---|---|
| NetMHC / SYFPEITHI | MHC-Binding Prediction | Screening the NY-ESO-1 protein sequence to identify potential T-cell epitopes like the 124-134 region that bind to specific HLA alleles. embopress.orgnih.govnih.gov |
| VaxiJen 2.0 / INNOVAGEN | Immunogenicity/Antigenicity Prediction | Assessing the potential of a predicted epitope to induce a protective immune response. nih.gov |
| Molecular Docking | Structural Interaction Analysis | Modeling the binding of the NY-ESO-1 (124-134)/HLA complex to its specific TCR to understand the molecular basis of recognition. researchgate.net |
| IEDB (Immune Epitope Database) | Epitope Data Aggregation | Utilized to predict T-cell epitopes and analyze previously identified epitopes from various studies. nih.gov |
Future Directions and Unanswered Questions in Ny Eso 1 124 134 Research
Elucidating Novel Antigen Processing and Presentation Pathways for Cancer/Testis Antigens
One area of active investigation is the role of non-classical MHC molecules in presenting CTA-derived peptides. For instance, some studies have explored the presentation of NY-ESO-1 by MHC-II molecules on cancer cells themselves, a phenomenon that could directly activate CD4+ helper T cells at the tumor site. nih.gov This is significant because CD4+ T cells are crucial for orchestrating a robust and durable anti-tumor response, in part by helping to activate and sustain cytotoxic CD8+ T cells. nih.govnih.gov
Furthermore, the intracellular processing of CTAs may involve unique enzymatic machinery or cellular compartments. The degradation of endogenous proteins for MHC class I presentation is typically handled by the proteasome. frontiersin.org However, variations in proteasome composition, such as the immunoproteasome, can alter the repertoire of peptides generated. frontiersin.org Understanding how NY-ESO-1 is degraded and which peptide fragments are produced is key to designing vaccines and T-cell therapies that target the most immunogenic epitopes. Research into the specific proteases and chaperones involved in NY-ESO-1 processing will be critical to unraveling these novel pathways.
Another intriguing possibility is the cross-presentation of NY-ESO-1 by antigen-presenting cells (APCs) in the tumor microenvironment. nih.gov In this process, APCs, such as dendritic cells (DCs), capture exogenous antigens from tumor cells and present them on their own MHC class I molecules to activate CD8+ T cells. The efficiency of cross-presentation can be influenced by various factors within the tumor, and enhancing this process is a key goal of many immunotherapeutic strategies.
Understanding Mechanisms of T-Cell Persistence and Exhaustion in Response to NY-ESO-1 (124-134) Stimulation
A major hurdle in cancer immunotherapy is the phenomenon of T-cell exhaustion, a state of dysfunction that arises from chronic antigen exposure within the tumor microenvironment. nih.govnih.gov T cells targeting NY-ESO-1 are not immune to this process. While initial responses to NY-ESO-1-targeted therapies can be impressive, the persistence and long-term functionality of these T cells often decline, leading to eventual tumor relapse. bmj.comnih.gov
T-cell exhaustion is a progressive process characterized by the loss of effector functions, such as the production of inflammatory cytokines like interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), and a diminished proliferative capacity. nih.gov This decline is often accompanied by the upregulation of multiple inhibitory receptors, including PD-1, LAG-3, and TIM-3. nih.govupenn.edu The sustained signaling through these receptors in the presence of persistent NY-ESO-1 antigen contributes to the exhausted state. nih.govyoutube.com
Recent research has begun to unravel the complex transcriptional and epigenetic programs that drive T-cell exhaustion. upenn.edu Key transcription factors, such as TOX, have been identified as central regulators of the exhausted state. nih.govupenn.edu Understanding how these molecular pathways are regulated in NY-ESO-1-specific T cells is crucial for developing strategies to reverse or prevent exhaustion.
Several promising approaches are being explored to enhance T-cell persistence and combat exhaustion in the context of NY-ESO-1 immunotherapy. One strategy involves the use of checkpoint inhibitors, monoclonal antibodies that block the function of inhibitory receptors like PD-1. bmj.com By interrupting these negative signals, checkpoint inhibitors can help to reinvigorate exhausted T cells and restore their anti-tumor activity. nih.gov Another innovative approach involves genetically engineering T cells to be more resistant to exhaustion. This could include knocking out genes that encode for inhibitory receptors or overexpressing transcription factors that promote T-cell memory and survival. nih.gov A first-in-human trial has shown that hematopoietic stem cells engineered to express an NY-ESO-1-specific T-cell receptor (TCR) can create a renewable source of cancer-fighting T cells that show no signs of exhaustion. notebookcheck.netoncodaily.com
Exploring the Impact of Genetic Polymorphism on NY-ESO-1 (124-134) Presentation and T-Cell Recognition
The presentation of the NY-ESO-1 (124-134) peptide, and indeed any peptide antigen, is critically dependent on the individual's human leukocyte antigen (HLA) molecules, which are encoded by a highly polymorphic set of genes. nih.govyoutube.com This genetic variation means that different individuals will present different sets of peptides to their T cells, and even the same peptide may be presented with varying efficiency. youtube.com This has profound implications for the development of broadly applicable NY-ESO-1-based immunotherapies.
The majority of clinical trials targeting NY-ESO-1 have focused on the HLA-A*02:01 allele, which is prevalent in many populations. nih.govpnas.org This has limited the applicability of these therapies to patients who express this specific HLA type. To broaden the patient population that can benefit from NY-ESO-1 targeting, researchers are actively working to identify and characterize NY-ESO-1 epitopes presented by other common HLA alleles, including HLA-B and HLA-C alleles. nih.govpnas.org
Beyond the HLA genes themselves, polymorphisms in other genes involved in the antigen processing and presentation pathway can also influence the presentation of NY-ESO-1 peptides. frontiersin.org This includes genes encoding for components of the proteasome, which degrades the NY-ESO-1 protein into smaller peptides, and the transporter associated with antigen processing (TAP), which transports these peptides into the endoplasmic reticulum for loading onto MHC class I molecules. frontiersin.org
Furthermore, the genetic makeup of an individual's T-cell repertoire can also impact the recognition of the NY-ESO-1 (124-134) peptide. The T-cell receptor (TCR), which recognizes the peptide-MHC complex, is itself generated through a process of genetic recombination, resulting in a vast diversity of TCRs. Polymorphisms in the genes encoding TCRs can influence the affinity and avidity of the T-cell response to NY-ESO-1. Understanding the interplay between HLA polymorphism, antigen processing machinery, and the TCR repertoire is essential for predicting which patients are most likely to respond to NY-ESO-1-targeted therapies and for designing personalized immunotherapies. nih.gov
Integration of Multi-Omics Data for Comprehensive Immunological Profiling of NY-ESO-1 (124-134) Responses
To gain a holistic understanding of the immune response to NY-ESO-1 (124-134), researchers are increasingly turning to multi-omics approaches. nih.govbroadinstitute.org This involves the integrated analysis of data from various molecular levels, including the genome, transcriptome, proteome, and metabolome, to create a comprehensive picture of the complex biological processes at play. nih.govresearchgate.netmdpi.com
By combining these different data types, researchers can identify molecular signatures and profiles associated with successful anti-tumor responses. mdpi.com For example, transcriptomic analysis (RNA sequencing) of T cells can reveal the gene expression programs associated with effector function versus exhaustion. nih.gov Proteomic analysis can identify the specific proteins, including cytokines and cell surface receptors, that are produced by immune cells in response to NY-ESO-1 stimulation. Metabolomic studies can shed light on the metabolic pathways that fuel T-cell activity and how these may become dysregulated during exhaustion. upenn.edu
The integration of these multi-omics datasets can help to:
Identify novel biomarkers: By correlating molecular profiles with clinical outcomes, researchers can identify biomarkers that predict which patients are most likely to respond to NY-ESO-1-targeted therapies. mdpi.com
Uncover new therapeutic targets: A comprehensive understanding of the molecular networks that regulate the anti-NY-ESO-1 immune response can reveal new targets for therapeutic intervention. mdpi.com
Personalize treatment strategies: Multi-omics data can be used to tailor immunotherapies to the specific molecular characteristics of a patient's tumor and immune system.
Computational modeling and deep learning frameworks are being developed to integrate and analyze these large and complex datasets. nih.govmdpi.com These tools can help to identify patterns and relationships that would be difficult to discern from any single data type alone. For instance, a study integrating genetic and other molecular data was able to predict a significant portion of the inter-individual variation in cytokine production in response to stimulation. nih.govnih.gov
Bridging Basic Research Findings to Novel Pre-clinical Therapeutic Design for NY-ESO-1 (124-134) Targeting
Translating fundamental discoveries about the immunology of NY-ESO-1 (124-134) into effective clinical therapies is a critical and challenging process. acmedsci.ac.uknih.gov This "bench-to-bedside" transition requires robust preclinical models that can accurately recapitulate the human tumor microenvironment and predict how a potential therapy will behave in patients. nih.govresearchgate.net
A variety of preclinical models are being utilized to develop and test novel NY-ESO-1-targeted therapies. These include:
Xenograft models: These models involve transplanting human tumor cells that express NY-ESO-1 into immunocompromised mice. nih.govcreative-biolabs.com These models are useful for evaluating the direct anti-tumor activity of therapies like CAR-T cells and TCR-engineered T cells. creative-biolabs.combohrium.com
Humanized mouse models: These are more sophisticated models where immunocompromised mice are engrafted with human immune cells, creating a more realistic system for studying the interaction between the human immune system and NY-ESO-1-expressing tumors.
In vitro and ex vivo systems: These include co-culture systems where T cells are exposed to tumor cells or peptide-pulsed antigen-presenting cells in a laboratory dish. researchgate.net These systems are valuable for initial screening and for dissecting the specific cellular and molecular mechanisms of a therapy.
The insights gained from basic research are directly informing the design of next-generation NY-ESO-1 immunotherapies. For example, the understanding of T-cell exhaustion has led to the development of combination therapies that pair NY-ESO-1-targeted T cells with checkpoint inhibitors. bmj.com Similarly, the identification of novel, highly immunogenic NY-ESO-1 epitopes is guiding the design of more potent cancer vaccines. nih.govfrontiersin.org
Recent preclinical studies have shown promise for a number of innovative approaches:
A combination of decitabine, a drug that can increase the expression of NY-ESO-1 on tumor cells, with NY-ESO-1-targeted T-cell therapy was effective in a mouse model of glioblastoma. oncology-central.com
Bacterial vectors engineered to deliver the NY-ESO-1 antigen have been shown to elicit strong T-cell responses in preclinical models. nih.govfrontiersin.org
Whole-tumor cell vaccines genetically modified to express NY-ESO-1 have also demonstrated anti-tumor effects in mice. nih.govfrontiersin.org
The continued development and refinement of these preclinical models, coupled with a deep understanding of the fundamental biology of NY-ESO-1, will be essential for accelerating the translation of promising new therapies into the clinic. acmedsci.ac.uk
Q & A
Basic Research Questions
Q. What experimental models are optimal for studying CTAG1 (124-134) expression and its functional role in cancer?
- Methodology : Use human cancer cell lines (e.g., melanoma, ovarian cancer) and primary tumor samples to assess CTAG1 expression via qRT-PCR or RNA sequencing. Normal tissue panels should be included as negative controls since CT antigens are typically absent in non-malignant tissues . For functional studies, CRISPR/Cas9 knockout models or siRNA-mediated silencing in CTAG1-positive cell lines can elucidate its role in tumor proliferation, immune evasion, or metastasis.
Q. How can researchers validate antibodies targeting CTAG1 (124-134) to ensure specificity in immunohistochemistry (IHC) or Western blotting?
- Methodology :
- Use recombinant CTAG1 protein (e.g., Baculovirus-derived CTAG1A ) for competitive inhibition assays.
- Include isotype controls and confirm staining patterns in CTAG1-negative tissues (e.g., normal testis or lung) .
- Cross-validate with mass spectrometry or transcriptomic data to confirm protein-RNA correlation .
Q. What controls are critical when analyzing CTAG1 (124-134) expression in patient-derived tumor samples?
- Methodology :
- Positive controls : Tumors with validated CTAG1 expression (e.g., melanoma, ovarian cancer ).
- Negative controls : Non-cancerous tissues (e.g., adjacent normal tissue or tissues from healthy donors).
- Technical controls : Include housekeeping genes (e.g., GAPDH) for RNA studies and β-actin for protein assays .
Advanced Research Questions
Q. How should preclinical studies be designed to evaluate CTAG1 (124-134) as a target for immunotherapy?
- Methodology :
- HLA compatibility : Screen patient-derived xenograft (PDX) models or organoids for HLA-A1 or other relevant MHC class I alleles to assess antigen presentation .
- In vivo validation : Use syngeneic mouse models transfected with human CTAG1 to test T-cell-mediated cytotoxicity .
- Multi-omics integration : Combine single-cell RNA sequencing with TCR repertoire analysis to identify clonal T-cell responses against CTAG1 .
Q. How can researchers resolve contradictions in CTAG1 (124-134) expression data across different cancer types or studies?
- Methodology :
- Meta-analysis : Pool transcriptomic datasets (e.g., TCGA, GTEx) to assess CTAG1 expression heterogeneity. Use standardized thresholds (e.g., transcripts per million ≥1) .
- Technical variables : Account for differences in antibody clones (e.g., polyclonal vs. monoclonal), antigen retrieval methods (e.g., Tris-EDTA pH 9.0 ), and tumor heterogeneity.
- Clinical correlates : Stratify patients by HLA type, tumor stage, or prior therapies to identify confounding factors .
Q. What multi-omics approaches are recommended to dissect the regulatory mechanisms of CTAG1 (124-134) in cancer?
- Methodology :
- Epigenetic profiling : Perform ChIP-seq for histone modifications (e.g., H3K4me3) or DNA methylation analysis to identify CTAG1 regulatory regions .
- Proteogenomics : Integrate RNA-seq with mass spectrometry data to correlate CTAG1 mRNA levels with protein abundance and post-translational modifications .
- Spatial transcriptomics : Map CTAG1 expression within tumor microenvironments using GeoMx or Visium platforms .
Methodological Best Practices
- Reproducibility : Follow ARRIVE guidelines for preclinical studies and ensure raw data (e.g., flow cytometry gating strategies, IHC scoring criteria) are publicly archived .
- Data presentation : Avoid duplicating results in figures and tables. Use high-contrast microscopy images with scale bars and detailed legends .
- Ethical compliance : Disclose patient consent protocols for tumor samples and adhere to animal welfare standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
